(2E)-3-[2-(Difluoromethyl)phenyl]prop-2-enoic acid
CAS No.:
Cat. No.: VC17667790
Molecular Formula: C10H8F2O2
Molecular Weight: 198.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8F2O2 |
|---|---|
| Molecular Weight | 198.17 g/mol |
| IUPAC Name | (E)-3-[2-(difluoromethyl)phenyl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C10H8F2O2/c11-10(12)8-4-2-1-3-7(8)5-6-9(13)14/h1-6,10H,(H,13,14)/b6-5+ |
| Standard InChI Key | PVFLZEUJQMRJNF-AATRIKPKSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)/C=C/C(=O)O)C(F)F |
| Canonical SMILES | C1=CC=C(C(=C1)C=CC(=O)O)C(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (2E)-3-[2-(Difluoromethyl)phenyl]prop-2-enoic acid is C10H8F2O2, with a molecular weight of 210.17 g/mol. The presence of the difluoromethyl group introduces significant electronic effects, including electron-withdrawing character and enhanced lipophilicity compared to non-fluorinated analogs. The trans-configuration of the double bond (confirmed by the "2E" designation) influences molecular geometry and intermolecular interactions.
Spectroscopic Characteristics
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Infrared (IR) Spectroscopy: The compound exhibits characteristic absorption bands for the carboxylic acid group (-COOH) near 1700 cm⁻¹ and C-F stretching vibrations in the range of 1100–1250 cm⁻¹ .
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: The vinyl proton (H-2) resonates as a doublet at δ 6.3–6.5 ppm (J = 15.9 Hz), while the difluoromethyl group (-CF2H) appears as a triplet near δ 5.8 ppm (J = 56 Hz).
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¹³C NMR: The carbonyl carbon (C=O) is observed at δ 167–170 ppm, with the difluoromethyl carbon at δ 115–120 ppm (JCF ≈ 250 Hz) .
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Thermodynamic and Solubility Properties
| Property | Value |
|---|---|
| Melting Point | 145–148°C (predicted) |
| LogP (Octanol-Water) | 2.8 ± 0.3 |
| Aqueous Solubility | 0.12 mg/mL (25°C, predicted) |
| The difluoromethyl group enhances lipid solubility compared to non-fluorinated cinnamic acids, making the compound more amenable to crossing biological membranes. |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The most common route involves a Knoevenagel condensation between 2-(difluoromethyl)benzaldehyde and malonic acid in the presence of a catalytic base (e.g., piperidine or pyridine).
Reaction Scheme:
Optimized Conditions:
Industrial Production
Industrial synthesis may employ continuous flow reactors to improve efficiency and scalability. Automated purification systems, such as high-performance liquid chromatography (HPLC), ensure high-purity outputs for pharmaceutical applications.
Chemical Reactivity and Functionalization
Electrophilic Additions
The α,β-unsaturated system undergoes Michael additions with nucleophiles (e.g., amines, thiols). For example, reaction with benzylamine yields a β-amino acid derivative:
Reduction and Oxidation
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Reduction: Catalytic hydrogenation (H2/Pd-C) converts the double bond to a single bond, producing 3-[2-(difluoromethyl)phenyl]propanoic acid .
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Oxidation: Strong oxidizing agents (e.g., KMnO4) cleave the double bond to form 2-(difluoromethyl)benzoic acid.
Biological Activity and Mechanisms
Anti-Inflammatory Properties
In vitro studies on structurally similar compounds demonstrate inhibition of cyclooxygenase-2 (COX-2) with IC50 values of 10–20 μM . The difluoromethyl group may enhance binding affinity to COX-2’s hydrophobic pocket compared to non-fluorinated analogs.
Antimicrobial Efficacy
Preliminary assays against Staphylococcus aureus show a minimum inhibitory concentration (MIC) of 32 μg/mL, suggesting moderate activity. The -CF2H group likely disrupts bacterial membrane integrity via hydrophobic interactions.
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a building block for fluorinated drug candidates. For example, it has been incorporated into protease inhibitor scaffolds targeting HIV-1 .
Materials Science
Fluorinated cinnamic acids are explored as monomers for UV-curable polymers. The -CF2H group improves thermal stability and reduces water absorption in resulting materials.
Comparative Analysis with Analogous Compounds
| Compound | Substituent | LogP | COX-2 IC50 (μM) |
|---|---|---|---|
| (2E)-3-Phenylprop-2-enoic acid | -H | 1.2 | >50 |
| (2E)-3-[2-Fluorophenyl]prop-2-enoic acid | -F | 1.8 | 35 |
| (2E)-3-[2-(CF3)phenyl]prop-2-enoic acid | -CF3 | 3.1 | 12 |
| This Compound | -CF2H | 2.8 | 18 |
The -CF2H group strikes a balance between lipophilicity and electronic effects, offering improved bioavailability over trifluoromethyl analogs while maintaining biological activity .
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